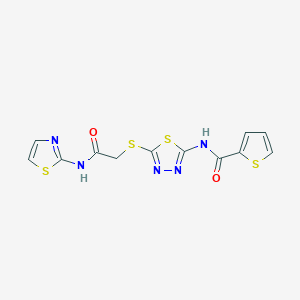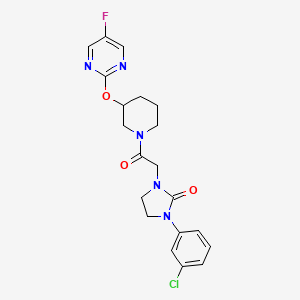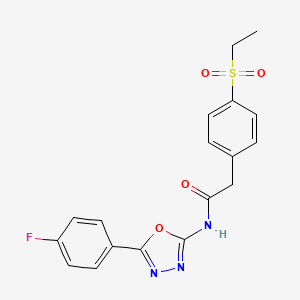
2-(3-Fluorophenyl)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)-2-methylpropanenitrile, also known as FMNP, is an aromatic nitrile compound with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including organic synthesis, pharmaceutical research, and biochemistry. FMNP has a unique chemical structure that can be used to create a range of products and compounds with different properties. The compound has been studied extensively and has been found to have a number of advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Characterization
Compounds similar to 2-(3-Fluorophenyl)-2-methylpropanenitrile have been synthesized and characterized for their binding characteristics, paralleling those of certain pharmacologically active substances. For instance, a series of N-substituted 3-(4-fluorophenyl)tropane derivatives displayed high affinity at specific recognition sites, indicating their potential in pharmacological research (Milius et al., 1991).
Cross-Coupling in Organic Synthesis
Research has also focused on the development of cross-coupling methodologies, such as the meta-C–H arylation and methylation of 3-phenylpropanoic acid derivatives using a nitrile template. This approach underscores the utility of fluorophenyl-containing compounds in facilitating selective organic transformations (Wan et al., 2013).
Study of Steric Discrimination and Chirality
The introduction of fluorine atoms, particularly in the ortho-position, has been shown to induce stable N-aryl atropisomerism, leading to the isolation of enantiomers at ambient temperature. This research provides valuable insights into steric discrimination and the influence of fluorine atoms on molecular chirality (Iida et al., 2019).
Development of Radioligands
Fluorophenyl derivatives have been explored for the synthesis and biological evaluation of radioligands, potentially useful for in vivo imaging techniques like positron emission tomography. These compounds demonstrate the significance of fluorine substitution in enhancing the binding affinity to specific targets (Stehouwer et al., 2005).
Material Science and Polymer Research
Guanidinium-functionalized anion exchange polymer electrolytes have been synthesized via activated fluorophenyl-amine reactions, showcasing the application of fluorophenyl compounds in the development of new materials with specific ionic properties (Kim et al., 2011).
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMIPICRZKCQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2813571.png)

![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2813576.png)


![5-(2-Methoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2813582.png)



![[1-[2-[Methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl] N,N-dimethylcarbamate](/img/structure/B2813587.png)


![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2813591.png)
